physical properties of 3,4-Dichloro-2-iodoaniline
physical properties of 3,4-Dichloro-2-iodoaniline
An In-Depth Technical Guide to the Physical Properties of 3,4-Dichloro-2-iodoaniline
A Note to the Researcher: Experimental data on the is not extensively available in public literature. This guide provides confirmed identifying information and outlines the established methodologies for determining its physical characteristics, in line with best practices for chemical characterization. The related compound, 3,4-dichloroaniline, is used as a reference to illustrate these experimental principles where applicable.
Introduction
3,4-Dichloro-2-iodoaniline is a halogenated aromatic amine, a class of compounds of significant interest in synthetic organic chemistry and drug discovery. Its utility as a building block lies in the distinct reactivity of its functional groups: the nucleophilic amino group, and the aromatic ring substituted with chloro and iodo moieties that can participate in various cross-coupling reactions. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation, as well as for ensuring safe handling and storage.
This guide provides a comprehensive overview of the key , detailing the theoretical basis and practical methodologies for their determination.
Chemical Identity and Core Properties
The foundational information for 3,4-Dichloro-2-iodoaniline is summarized in the table below. These identifiers are crucial for accurately sourcing the compound and its associated safety and regulatory information.
| Property | Value | Source |
| CAS Number | 835595-11-4 | ChemScene[1] |
| Molecular Formula | C₆H₄Cl₂IN | ChemScene[1] |
| Molecular Weight | 287.91 g/mol | ChemScene[1] |
| Synonyms | 2-Iodo-3,4-dichloroaniline, 3,4-dichloro-2-iodobenzenamine | ChemScene[1] |
Physical State and Appearance
While specific descriptions for 3,4-Dichloro-2-iodoaniline are not widely published, analogous halogenated anilines are typically crystalline solids at room temperature. For instance, 3,4-dichloroaniline presents as light tan to dark gray crystals.[2] The color of such compounds can darken upon exposure to light and air.[2]
Thermal Properties
Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.
Experimental Data: The experimental melting point for 3,4-Dichloro-2-iodoaniline is not readily available in the reviewed literature. For comparison, the closely related compound 3,4-dichloroaniline has a melting point of 71-72 °C .[2]
Protocol for Melting Point Determination:
This protocol describes the capillary method, a standard for accurate melting point determination.
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Sample Preparation:
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Ensure the sample is completely dry and in a fine powdered form. If necessary, crush any large crystals using a mortar and pestle.
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-
Capillary Tube Loading:
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Tamp the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.
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Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Dropping the tube down a longer glass tube can aid in effective packing.
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-
Measurement:
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Place the loaded capillary tube into a calibrated melting point apparatus.
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Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.
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Decrease the heating rate to approximately 1°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.
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Causality in Experimental Choices:
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A slow heating rate near the melting point is crucial to allow for efficient heat transfer from the heating block to the sample and the thermometer, ensuring an accurate reading.
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Properly packing a small sample size (2-3 mm) prevents a broad melting range that could be mistaken for impurity.
Boiling Point
Due to the high melting point of many substituted anilines, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.
Experimental Data: The boiling point for 3,4-Dichloro-2-iodoaniline is not available in the public domain. For context, 3,4-dichloroaniline has a boiling point of 272 °C at atmospheric pressure (760 mmHg).[2][3]
Solubility Profile
The solubility of 3,4-Dichloro-2-iodoaniline in various solvents dictates its utility in reaction workups, recrystallization, and formulation. The "like dissolves like" principle is a guiding tenet, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4]
Predicted Solubility:
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Water: Expected to have very low solubility in water due to the large, hydrophobic aromatic ring.
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Organic Solvents: Likely soluble in common organic solvents such as ethers, and alcohols, and slightly soluble in non-polar solvents like benzene, similar to 3,4-dichloroaniline.[2]
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Aqueous Acid: The basic amino group will be protonated in acidic solutions (e.g., 5% HCl), forming a water-soluble ammonium salt. This property is key for separation from neutral or acidic impurities.
Protocol for Qualitative Solubility Testing:
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Sample Preparation: Add approximately 100 mg of the solid to a small test tube.[5]
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Solvent Addition: Add 3 mL of the chosen solvent in portions, shaking vigorously after each addition.[5]
-
Observation: Observe if the solid dissolves completely. Record as soluble, partially soluble, or insoluble.
-
Systematic Testing:
-
Begin with water.
-
If insoluble in water, test solubility in 5% aqueous HCl. Solubility indicates a basic compound (amine).
-
If insoluble in water and aqueous acid, test solubility in 5% aqueous NaOH.
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Caption: Systematic workflow for determining the solubility class of an organic compound.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural confirmation of 3,4-Dichloro-2-iodoaniline. While experimental spectra for this specific compound are not available, the following sections describe the expected characteristics and general protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum: The aromatic region of the spectrum would be expected to show two doublets, corresponding to the two protons on the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the amino group. The amino (-NH₂) protons would likely appear as a broad singlet.
Protocol for NMR Sample Preparation:
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum:
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N-H Stretch: Two characteristic sharp peaks are expected in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
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C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
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C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
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C-Cl and C-I Stretches: These would be found in the fingerprint region, typically below 1000 cm⁻¹.
Protocol for Solid-State IR (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[7]
-
Film Formation: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
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Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 287 (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹²⁷I). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key identifying feature, showing peaks at M, M+2, and M+4 with a characteristic intensity ratio.
-
Fragmentation: Fragmentation patterns for aromatic amines often involve the loss of hydrogen or other small molecules.[8][9]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. organomation.com [organomation.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. future4200.com [future4200.com]
